methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylate
Overview
Description
Methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylate is a complex organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals
Mechanism of Action
Target of Action
The primary target of methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylate is c-Met , a receptor tyrosine kinase . This receptor plays a crucial role in cellular processes such as proliferation, survival, and motility .
Mode of Action
This compound interacts with its target, c-Met, by binding to its active site . This interaction inhibits the receptor’s activity, leading to changes in cellular processes .
Biochemical Pathways
The compound affects the c-Met signaling pathway , which is involved in various cellular processes. By inhibiting c-Met, the compound disrupts these processes, leading to downstream effects such as reduced cell proliferation and survival .
Result of Action
The compound’s action results in moderate to excellent antiproliferative activity against cancer cells . Specifically, it inhibits the proliferation of Hela, A549, HepG2, and MCF-7 cell lines in a dose-dependent manner .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of electron-withdrawing groups can affect the compound’s reactivity . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylate typically involves multiple steps, starting with the construction of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with aldehydes or ketones under acidic conditions. Another method is the Biltz synthesis, which uses o-aminophenylhydrazine and ketones in the presence of a strong acid.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the indole ring to its corresponding oxindole derivatives.
Reduction: Reduction reactions can reduce the indole ring to form simpler derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution reactions may involve alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxindole derivatives, reduced indole derivatives, and various substituted indole compounds.
Scientific Research Applications
Chemistry: In chemistry, methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as an anti-cancer agent. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, making it a candidate for further drug development.
Medicine: The compound's anti-cancer properties have led to its investigation as a therapeutic agent. Its ability to interfere with cancer cell growth and induce apoptosis (programmed cell death) makes it a promising candidate for cancer treatment.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its versatility and reactivity allow for the creation of a wide range of bioactive compounds.
Comparison with Similar Compounds
Indole-3-carboxylate: Another indole derivative with similar biological activities.
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: A closely related compound with similar structural features.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: A compound with antiviral properties.
Uniqueness: Methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylate stands out due to its specific structural features and its demonstrated anti-cancer properties. While other indole derivatives also show biological activity, this compound's unique combination of reactivity and biological effects makes it particularly valuable in research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-17-13(16)9-4-2-3-8-10-7-14-6-5-11(10)15-12(8)9/h2-4,14-15H,5-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHMHKRFKYAGSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NC3=C2CNCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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